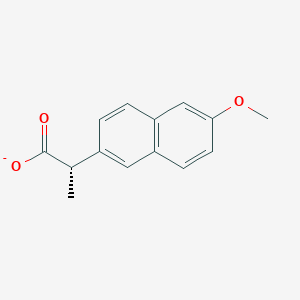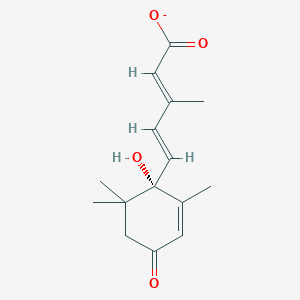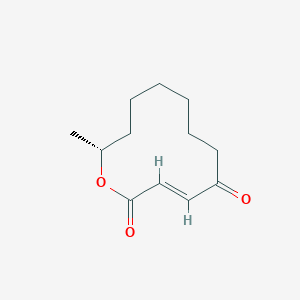
Patulolide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Patulolide A is a natural product found in Penicillium urticae and Penicillium griseofulvum with data available.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Structural Analysis
Patulolide A is a macrolide antibiotic produced by Penicillium urticae S11R59. Studies have focused on its biosynthesis and structural characteristics. Rodphaya et al. (1986) compared the biological activities and structures of patulolides B and C with this compound, noting their production by the same organism (Rodphaya, Sekiguchi, & Yamada, 1986). Additionally, Rodphaya et al. (1988) investigated the biosynthesis of patulolides, including this compound, through carbon labeling studies (Rodphaya, Nihira, Sakuda, & Yamada, 1988).
Enzymatic Conversion and Oxidation Processes
Rodphaya et al. (1989) studied an enzyme in Penicillium urticae S11R59 that converts patulolide C to this compound, highlighting its role in the biosynthesis of patulolides (Rodphaya, Nihira, & Yamada, 1989).
Synthetic Approaches
Doyle et al. (2000) reported on the synthesis of patulolides A and B using catalytic carbene dimer formation, offering an effective method for macrocyclization (Doyle, Hu, Phillips, & Wee, 2000). Similarly, Risi and Burke (2012) achieved the total synthesis of patulolide C, demonstrating an atom-economical approach (Risi & Burke, 2012).
Structural Revisions and Analog Synthesis
Zhang et al. (2019) isolated thiocladospolides, macrolides structurally related to patulolides, from a mangrove-derived endophytic fungus, leading to structural revisions of related compounds (Zhang, Li, Yang, Meng, & Wang, 2019).
Applications in Biological Imaging
While not directly related to this compound, photoacoustic tomography (PAT), a technology for imaging optical absorption contrast in vivo, is relevant in the broader context of biomedical imaging and could potentially be used in the study of macrolides like this compound. Wang and Yao (2016) provided practical guidelines for PAT systems in life sciences research (Wang & Yao, 2016).
Eigenschaften
CAS-Nummer |
97143-16-3 |
|---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
(3E,12R)-12-methyl-1-oxacyclododec-3-ene-2,5-dione |
InChI |
InChI=1S/C12H18O3/c1-10-6-4-2-3-5-7-11(13)8-9-12(14)15-10/h8-10H,2-7H2,1H3/b9-8+/t10-/m1/s1 |
InChI-Schlüssel |
XETYGXGLGYXEIT-AAXQSMANSA-N |
Isomerische SMILES |
C[C@@H]1CCCCCCC(=O)/C=C/C(=O)O1 |
SMILES |
CC1CCCCCCC(=O)C=CC(=O)O1 |
Kanonische SMILES |
CC1CCCCCCC(=O)C=CC(=O)O1 |
Synonyme |
patulolide A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


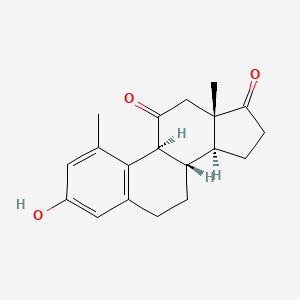

![15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 8-ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-](/img/structure/B1238432.png)
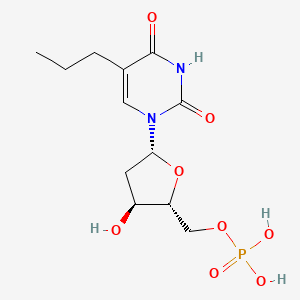

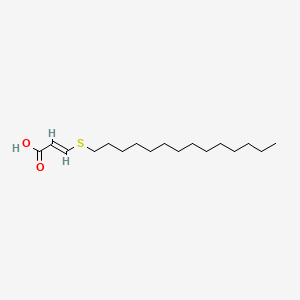
![(1S,6S)-2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene](/img/structure/B1238439.png)
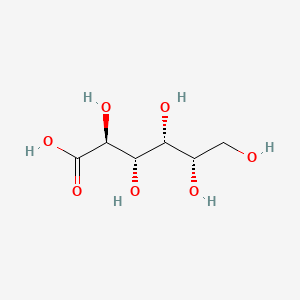
![3-(4-chlorophenyl)-4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B1238444.png)
![1-(2-methoxyphenyl)-3-[(E)-(3-methylphenyl)methylideneamino]thiourea](/img/structure/B1238446.png)

